Mevidalen
Description
Significance of Dopamine (B1211576) D1 Receptor in Central Nervous System Physiology
The dopamine D1 receptor, a member of the Gαs/olf-coupled G protein-coupled receptor (GPCR) family, is highly expressed in the midbrain and forebrain, including the striatum, prefrontal cortex, and hippocampus. nih.govmdpi.comwikipedia.orgindigobiosciences.comceltarys.comnih.gov It is the most abundant dopamine receptor subtype in the central nervous system. wikipedia.orgindigobiosciences.comnih.gov Activation of D1Rs primarily leads to the stimulation of adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels and subsequently activating protein kinase A (PKA). nih.govceltarys.comnih.gov This signaling cascade is integral to regulating a wide range of neuronal functions. nih.gov
D1Rs are fundamentally involved in the control of motor behavior, reward processing, motivational states, and cognitive processes. nih.govmdpi.com Specifically, D1R activity in the prefrontal cortex is crucial for working memory, attention, and executive functions. mdpi.comindigobiosciences.comceltarys.comgoogle.comnih.gov In the striatum, D1Rs on striatonigral neurons influence motor control by modulating GABAergic output. frontiersin.org They also play roles in synaptic plasticity, learning, and memory formation, particularly in the hippocampus and striatum. mdpi.comwikipedia.orgindigobiosciences.com Dysregulation of D1R signaling has been implicated in various neuropsychiatric and neurodegenerative disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). nih.govmdpi.comindigobiosciences.comgoogle.com
Challenges with Orthosteric D1 Receptor Agonists in Preclinical Paradigms
Despite the significant physiological roles of D1Rs and their potential as therapeutic targets, the development of orthosteric D1 receptor agonists has encountered considerable hurdles. Orthosteric ligands bind to the primary binding site where the endogenous neurotransmitter, dopamine, typically binds. Early selective D1/D5 receptor agonists often contained a catechol group, a chemical moiety that presented limitations such as poor oral bioavailability, limited central nervous system penetration, and susceptibility to rapid metabolism. nih.gov These pharmacokinetic drawbacks hindered their clinical utility. nih.gov
Furthermore, orthosteric agonists can sometimes lead to issues like tachyphylaxis (rapid decrease in response after repeated administration) and an inverted U-shaped dose-response curve in certain cognitive functions, where both insufficient and excessive receptor activation can impair performance. frontiersin.orgresearchgate.netacs.org Achieving subtype selectivity between D1 and D5 receptors, which share high homology at the orthosteric site, has also been challenging with traditional agonists and antagonists. researchgate.netfrontiersin.org These factors have historically limited the success of orthosteric D1R agonists in preclinical and clinical development. nih.govfrontiersin.orgnih.govbiorxiv.org
Emergence of Positive Allosteric Modulators (PAMs) for Dopamine D1 Receptor
The challenges associated with orthosteric D1R agonists have spurred interest in alternative strategies, leading to the emergence of positive allosteric modulators (PAMs) as a promising approach. nih.govindigobiosciences.comceltarys.comnih.govbiorxiv.orgnih.govwikipedia.orgmedchemexpress.comfrontiersin.orgpnas.orgphysiology.org Allosteric modulators bind to a site on the receptor distinct from the orthosteric site, influencing the receptor's conformation and thereby altering the binding affinity or efficacy of the endogenous ligand or orthosteric agonists. biorxiv.orgfrontiersin.orgbiorxiv.orgresearchgate.netaustinpublishinggroup.comacs.orgnih.gov PAMs enhance the receptor's response to the endogenous agonist. frontiersin.orgaustinpublishinggroup.com
Allosteric modulation offers several conceptual advantages over targeting the orthosteric site. celtarys.comnih.govnih.govmedchemexpress.comfrontiersin.orgbiorxiv.orgresearchgate.netaustinpublishinggroup.comacs.orgnih.gov
Physiological Tuning: PAMs enhance the effect of the endogenous ligand (dopamine) only when it is present. This allows for a more physiological modulation of receptor activity, potentially reducing the risk of overstimulation and maintaining the temporal and spatial aspects of endogenous signaling. frontiersin.orgbiorxiv.orgaustinpublishinggroup.comnih.gov
Improved Selectivity: Allosteric binding sites are typically less conserved across receptor subtypes compared to orthosteric sites. frontiersin.orgaustinpublishinggroup.comacs.org This can facilitate the development of compounds with greater selectivity for a specific receptor subtype, such as D1 over D5, which has been difficult to achieve with orthosteric ligands. researchgate.netfrontiersin.org
Saturable Effect: Allosteric modulators can exhibit a ceiling effect on their potentiation, potentially offering a wider therapeutic window and reduced risk of adverse effects compared to full orthosteric agonists. biorxiv.orgaustinpublishinggroup.com
Reduced Desensitization/Tachyphylaxis: Allosteric modulation may be less prone to inducing receptor desensitization or tachyphylaxis compared to direct orthosteric agonism. researchgate.netacs.orgfrontiersin.orgbiorxiv.org
LY3154207, also known as mevidalen, has been identified and characterized as a potent, subtype-selective, and orally available positive allosteric modulator of the human dopamine D1 receptor. nih.govmdpi.comindigobiosciences.comgoogle.comnih.govfrontiersin.orgfrontiersin.orgacs.orgwikipedia.orgmedchemexpress.combiorxiv.orgresearchgate.netontosight.aisaskoer.capatsnap.comnih.govthieme-connect.comresearchgate.netresearchgate.netnih.gov It represents a prototype compound for this class of D1R modulators. nih.govnih.govnih.gov
Preclinical studies have demonstrated that LY3154207 enhances the activity of the human D1 receptor with low nanomolar potency in in vitro assays measuring cAMP accumulation. acs.orgmedchemexpress.compatsnap.com This indicates an efficient positive modulation mechanism. patsnap.com Unlike some orthosteric agonists, LY3154207 has been shown to exhibit a distinct pharmacological profile without a bell-shaped dose-response relationship or the rapid development of tachyphylaxis in preclinical models. researchgate.netacs.orgnih.gov
Structural and mechanistic studies, including molecular dynamics simulations based on cryo-EM structures of the D1R, have provided insights into the binding and allosteric mechanism of LY3154207. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net LY3154207 binds to an allosteric site located near intracellular loop 2 (IL2) at the receptor-membrane interface, interacting with residues in IL2 and transmembrane segments 3 and 4. biorxiv.org Binding of LY3154207 appears to stabilize the helical conformation of residues within IL2. biorxiv.orgbiorxiv.org This binding induces subtle but significant changes in key structural motifs, leading to a more compact cluster of residues around the Na+ binding site and loosening interactions involving the PIF motif, which is consistent with opening the intracellular crevice for receptor activation and enhancing Gs protein coupling. biorxiv.orgbiorxiv.orgresearchgate.net
Preclinical research using LY3154207 has shown promising results in various models. In humanized D1 receptor mice, LY3154207 increased locomotor activity in a dose-dependent manner, and these effects were maintained over multiple dosing intervals without the typical emergence of tolerance observed with some orthosteric agonists. patsnap.com Neurochemical studies in these mice have also indicated that LY3154207 increases the release of acetylcholine (B1216132) and histamine (B1213489) in cortical areas, which correlates with enhanced cognitive and wakefulness parameters. patsnap.comnih.gov LY3154207 has also demonstrated potential in preclinical models of neurodegenerative diseases, such as Parkinson's disease, by restoring locomotor function and potentially potentiating the efficacy of L-DOPA without exacerbating dyskinesias. patsnap.com
LY3154207 is orally active and has been shown to cross the blood-brain barrier, which is crucial for a centrally acting compound. nih.govwikipedia.orgnih.gov
Table 1 summarizes some key preclinical findings related to the activity of LY3154207.
| Study Type | Model System | Key Finding | Source |
| cAMP Accumulation Assay | HEK293 cells (human D1R) | Potent positive allosteric modulation (low nanomolar EC50) | acs.orgmedchemexpress.compatsnap.com |
| Locomotor Activity | Humanized D1 receptor mice | Dose-dependent increase in locomotor activity without tolerance development | patsnap.com |
| Neurotransmitter Release | Humanized D1 receptor mice | Increased acetylcholine and histamine release in cortical areas | patsnap.comnih.gov |
| Motor Function | Preclinical PD models | Restoration of locomotor function, potential to potentiate L-DOPA efficacy without aggravating dyskinesias | patsnap.com |
| Allosteric Binding Site | Cryo-EM, Simulations | Binds near intracellular loop 2, stabilizes IL2, influences Na+ and PIF motifs | biorxiv.orgbiorxiv.orgresearchgate.net |
These preclinical findings highlight LY3154207 as a valuable tool for investigating the therapeutic potential of D1R PAMs and underscore the advantages of this modulation strategy for targeting the dopamine D1 receptor.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29Cl2NO3/c1-15-18-7-4-6-16(10-11-24(2,3)30)19(18)12-17(14-28)27(15)23(29)13-20-21(25)8-5-9-22(20)26/h4-9,15,17,28,30H,10-14H2,1-3H3/t15-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCSBQBBGNQINS-DOTOQJQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC(=C2CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC=CC(=C2C[C@@H](N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638667-79-4 | |
| Record name | Mevidalen [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638667794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEVIDALEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A3702A96F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Discovery and Preclinical Compound Optimization of Ly3154207
Initial Identification and Screening Methodologies
The initial identification of compounds with D1 receptor PAM activity involved high-throughput screening approaches. acs.org Given the lack of prior examples of small molecules allosterically activating the D1 receptor in the literature at the project's outset, extensive screening was necessary to identify potential starting points. acs.org
High-Throughput Screening Approaches for Novel Allosteric Sites
High-throughput screening (HTS) campaigns were conducted to identify molecules capable of allosterically modulating the D1 receptor. acs.orgresearchgate.net These screenings aimed to discover compounds that bind to sites distinct from the orthosteric site where dopamine (B1211576) binds. patsnap.comcreative-diagnostics.com In one campaign involving 421,000 molecules from the Lilly collection, a single hit containing a thienopiperidine substructure was identified and confirmed. acs.orgresearchgate.net A subsequent screening of an additional 130,000 compounds did not yield further hits. acs.orgresearchgate.net The identification of allosteric modulators through HTS can sometimes occur by chance, highlighting the challenges in predicting interactions at allosteric sites. creative-diagnostics.com
In Vitro Assay Development for D1 Receptor Allosteric Potentiation (e.g., cAMP accumulation)
To enable the identification and characterization of D1 receptor PAMs, an in vitro assay measuring the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) was developed. acs.org This assay utilized human embryonic kidney (HEK293) cells stably expressing the human D1 receptor. acs.org The assay was performed in both potentiator mode (with the addition of an EC20 concentration of dopamine) and agonist mode (without added dopamine). acs.org In the potentiator mode, the results were expressed as the percentage of the window between the response to an EC20 concentration of dopamine alone and the maximum response to dopamine. acs.org This assay allowed for the evaluation of the potency and efficacy of novel compounds in enhancing D1 receptor-mediated signaling. patsnap.comacs.org LY3154207 demonstrated potent positive allosteric modulation in this assay, showing low nanomolar potency in enhancing cAMP accumulation. patsnap.com
Structural Analysis and Analog Generation
Following the identification of initial hits, structural analysis and the generation of analogs were crucial steps in optimizing compounds for improved potency, selectivity, and drug-like properties. acs.org
Chemical Class and Core Structural Features of LY3154207 (e.g., tetrahydroisoquinoline)
LY3154207 belongs to the tetrahydroisoquinoline (THIQ) chemical class. wikipedia.orgresearchgate.net The THIQ moiety is a common heterocyclic structural unit found in various bioactive compounds, including naphthylisoquinoline alkaloids. researchgate.net LY3154207 and its close structural analogs, such as DETQ and DPTQ, share a common heterocyclic 1,3-trans-disubstituted THIQ motif as their core structure. researchgate.netbiorxiv.org
Conformational Analysis and Unique Geometrical Features (e.g., boat conformation)
Conformational analysis played a significant role in understanding the relationship between the three-dimensional structure of THIQ-based D1 PAMs and their biological activities. acs.orgresearchgate.net The N-containing six-membered ring within the THIQ system can adopt different conformations, including half-chair and boat conformations, or exist as an equilibrium between them. acs.orgresearchgate.net Conformational studies indicated that LY3154207 adopts an unusual boat conformation. acs.orgresearchgate.netresearchgate.netresearchgate.net This unique conformation is hypothesized to facilitate its binding to a novel allosteric site on the D1 receptor. While the chair conformation is generally the most stable for cyclohexane (B81311) rings due to minimal strain, the boat conformation has higher energy due to torsional and steric strains, such as flagpole interactions. pressbooks.pubdavuniversity.org However, the specific chemical structure and interactions within the protein binding site can influence the preferred conformation of a ligand like LY3154207. Cryo-electron microscopy (cryo-EM) studies have provided insights into how LY3154207 interacts with the D1 receptor, revealing that it binds near intracellular loop 2 (ICL2) at the receptor-membrane interface and stabilizes specific receptor conformations. biorxiv.org Molecular dynamics simulations have also suggested that the boat mode is the most stable binding mode for LY3154207 at the D1 receptor. patsnap.com
Structure-Activity Relationship (SAR) Studies for D1 Potency and Selectivity
Extensive structure-activity relationship (SAR) studies were conducted to optimize the potency and selectivity of THIQ-based D1 PAMs. acs.org These studies involved the synthesis and evaluation of a series of compounds with modifications to the core THIQ scaffold and its substituents. acs.org For instance, modifications involving hydroxyl groups at the C3 and C5 positions on the THIQ ring were explored. acs.org The length of the linker between the C5 tertiary alcohol and the THIQ ring was found to influence potency. acs.org Comparing DETQ (compound 1), DPTQ (compound 2), and LY3154207 (compound 3), which differ in the length of this linker, demonstrated the impact on potency. acs.org Extending the C5 chain by one carbon atom from DETQ to DPTQ resulted in a decrease in potency, while a further increase in the linker length to two carbon atoms in LY3154207 led to a significant increase in potency relative to DPTQ. acs.org These SAR studies were critical in identifying LY3154207 as a potent and subtype-selective D1 PAM with desirable drug-like properties. nih.govacs.orgresearchgate.net LY3154207 has demonstrated high selectivity for the human D1 receptor compared to other targets. medchemexpress.comnih.gov
Table 1: Comparative Potency of THIQ Analogs in D1 Receptor cAMP Assay
| Compound | C5 Linker Length | Relative Potency (vs. DETQ) | EC50 (human D1 cAMP assay) |
| DETQ (1) | Short | 1x | 13.9 nM acs.org |
| DPTQ (2) | Medium | ~0.18x (5.5-fold drop) | 76 nM nih.gov |
| LY3154207 (3) | Long | ~4.5x (25-fold increase vs 2) | 3 nM medchemexpress.comnih.gov |
Note: Potency values are approximate based on reported fold changes and EC50 values from different sources. The EC50 for DETQ is from acs.org, DPTQ from nih.gov, and LY3154207 from medchemexpress.comnih.gov.
Table 2: LY3154207 Potency Across Different Species (D1 Receptor cAMP Assay)
| Species | EC50 (nM) |
| Human | 2.3 - 3.0 medchemexpress.commedchemexpress.cn |
| Dog | 2.0 medchemexpress.commedchemexpress.cn |
| Rhesus monkey | 2.5 medchemexpress.commedchemexpress.cn |
| Mouse | 62.1 medchemexpress.com |
Note: EC50 values are approximate and may vary slightly between studies.
Optimization of Compound Characteristics for Preclinical Research (e.g., cocrystal form for enhanced solubility)
During the preclinical development of LY3154207, challenges were encountered in identifying a suitable crystalline form of the free base from discovery lots. medkoo.comnih.govresearchgate.nettargetmol.comacs.org The lack of a successful crystalline form posed potential issues for further development. nih.gov
To address this, a novel cocrystal form of LY3154207 was discovered. medkoo.comnih.govresearchgate.nettargetmol.comacs.org This cocrystal form demonstrated superior solubility compared to the free base. medkoo.comnih.govresearchgate.nettargetmol.comacs.org The identification and characterization of this cocrystal form were crucial steps in optimizing the compound's characteristics for preclinical research and subsequent development. nih.govresearchgate.net The cocrystal form was determined to be suitable for development and was advanced to clinical studies. nih.govresearchgate.net
Academic Synthesis Methodologies and Challenges
The synthesis of LY3154207 has been a subject of research, focusing on developing scalable methodologies for its production. The evolution from early medicinal chemistry approaches to large-scale manufacturing has been outlined, detailing the chemical synthesis of LY3154207 and its hydroxybenzoate co-crystal. researchgate.netacs.org
The development of the synthesis involved several generations, addressing issues that arose during the process. researchgate.net One unexpected challenge mentioned was encountered during the cryogenic addition of methyl lithium (MeLi) to a key imine intermediate. researchgate.net To facilitate large-scale production, flow chemistry techniques were employed. researchgate.netacs.org Ultimately, a process capable of delivering significant quantities (greater than 100 kg) of the active pharmaceutical ingredient (API) was developed to support ongoing clinical trials. researchgate.net
Molecular and Cellular Mechanisms of Action of Ly3154207 at the D1 Receptor
Allosteric Binding Site Identification and Characterization
Structural studies, including cryo-electron microscopy (cryo-EM) and molecular dynamics simulations, have been instrumental in identifying and characterizing the allosteric binding site of LY3154207 on the D1 receptor. researchgate.netnih.govnih.govnih.gov These studies reveal that LY3154207 binds to a site distinct from the orthosteric dopamine-binding pocket. biorxiv.orgpdbj.org
Localization to Intracellular Loop 2 (ICL2)
The allosteric binding site for LY3154207 has been determined to reside near intracellular loop 2 (ICL2) of the D1 receptor. guidetopharmacology.orgnih.govnih.govbiorxiv.orgguidetopharmacology.org This site is located on the inner surface of the receptor, in a pocket formed by transmembrane helices (TM) and ICL2. nih.gov Specifically, cryo-EM structures show LY3154207 binding in a cleft between TM3 and TM4, positioned directly above ICL2. cas.cn Site-directed mutagenesis studies have also identified the ICL2 region as the binding site for tetrahydroisoquinoline-based D1 PAMs, including LY3154207. nih.govacs.org
Receptor-Membrane Interface Interactions and Residue Involvement
The allosteric binding site of LY3154207 is situated at the receptor-membrane interface. nih.govbiorxiv.org Cryo-EM structures and molecular dynamics simulations have elucidated the interactions between LY3154207 and specific residues within this region. researchgate.netnih.govbiorxiv.org The compound's dichlorophenyl group interacts with residues such as R130 and W123. nih.gov Hydrophobic residues, including M135, A139, and I142, contribute to stabilizing the position of LY3154207 within its binding pocket. The binding involves interactions with residues in ICL2, TM3, and TM4. nih.govbiorxiv.org One study suggests that the helical conformation of residues 128-130 in ICL2 is partly stabilized by interactions between the dichlorophenyl moiety of LY3154207 and W123 and R130, forming a sandwich-like configuration. nih.gov Additionally, A139 has been shown to form a stable hydrophobic interaction with the tetrahydroisoquinoline (THIQ) ring of LY3154207. nih.govacs.org Co-binding with cholesterol has also been observed to enhance the conformational stability of the receptor, increasing the probability of the active state and agonist affinity. nih.gov
Conformational Dynamics and Receptor Coupling Modulation
LY3154207 binding induces subtle yet significant changes in the conformational dynamics of the D1 receptor, ultimately modulating its coupling to downstream signaling proteins. researchgate.netnih.govnih.govnih.gov
Stabilization of Receptor Conformations (e.g., alpha helical conformation of ICL2)
Molecular dynamics simulations and structural studies indicate that LY3154207 binding stabilizes specific receptor conformations. researchgate.netnih.govnih.govnih.gov Notably, LY3154207 stabilizes the helical conformation of intracellular loop 2 (ICL2). nih.govresearchgate.netresearchgate.netnih.govnih.govnih.govbiorxiv.org This stabilization of the ICL2 helical structure is hypothesized to reinforce the active state of the receptor and enhance G protein coupling. nih.govnih.govbiorxiv.org Cryo-EM data suggests that LY3154207 may help maintain the D1R in its active state, thereby enhancing the activation efficiency of agonists. cas.cn
Enhancement of G Protein Coupling (e.g., Gs protein)
A key aspect of LY3154207's mechanism is its ability to enhance G protein coupling, specifically to the Gs protein, which is the primary coupling partner for the D1 receptor. researchgate.netresearchgate.netnih.govnih.govnih.govpdbj.orgrcsb.orgbiorxiv.org By stabilizing the active conformation of the receptor, including the helical structure of ICL2, LY3154207 facilitates the efficient engagement of the D1R with the Gs protein. nih.govresearchgate.net This enhancement of Gs protein coupling is a likely mechanism responsible for the positive allosteric effect of LY3154207. researchgate.netnih.govnih.govnih.gov Structural insights into the D1R-Gs interface reveal features that are determinants for G protein coupling, and LY3154207's action at its allosteric site influences this interface. pdbj.orgrcsb.org
Impact on Key Intracellular Structural Motifs (e.g., Na+-binding site, PIF motif)
LY3154207 binding induces changes in key intracellular structural motifs of the D1 receptor. researchgate.netnih.govnih.govnih.gov Molecular dynamics simulations have shown that a cluster of residues centered around the Na+-binding site becomes more compact upon LY3154207 binding. researchgate.netnih.govnih.govnih.govbiorxiv.orgresearchgate.net In contrast, interactions involving the PIF motif and its neighboring residues are loosened. researchgate.netnih.govnih.govnih.govbiorxiv.orgresearchgate.netencyclopedia.pub These conformational changes, specifically the loosening of the PIF motif region, are consistent with their role in opening the intracellular crevice necessary for receptor activation and G protein coupling. researchgate.netnih.govnih.govnih.govbiorxiv.orgresearchgate.net Network analysis of simulation results further supports that LY3154207 binding impacts these motifs, increasing centrality scores around the Na+-binding residues and decreasing them for the PIF motif and its neighbors. biorxiv.org
Modulation of Downstream Signaling Pathways
The D1 receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gαs/olf proteins. nih.govpatsnap.comnih.govmedchemexpress.compatsnap.comacs.org Activation of D1R through Gαs/olf coupling initiates a signaling cascade that involves the modulation of several key downstream effectors. nih.govpatsnap.comnih.govmedchemexpress.compatsnap.comacs.org
Adenylyl Cyclase Activation
A primary downstream target of activated Gαs/olf proteins, coupled to the D1 receptor, is adenylyl cyclase (AC). nih.govpatsnap.comnih.govmedchemexpress.compatsnap.comacs.org LY3154207, by enhancing the affinity of dopamine (B1211576) for the D1 receptor and stabilizing the active receptor conformation, promotes the activation of adenylyl cyclase. biorxiv.orgpdbj.orgmdpi.comnih.govresearchgate.net This activation is a crucial step in the D1 receptor signaling pathway, leading to the increased production of the second messenger cyclic AMP (cAMP). nih.govpatsnap.comnih.govmedchemexpress.compatsnap.comacs.org
Cyclic AMP (cAMP) Production
The activation of adenylyl cyclase by the LY3154207-enhanced D1R signaling results in a significant increase in intracellular levels of cyclic AMP (cAMP). nih.govpatsnap.comnih.govmedchemexpress.compatsnap.comacs.org Preclinical studies in cell lines expressing human D1 receptors have shown that LY3154207 exhibits potent effects in enhancing cAMP accumulation, indicating a highly efficient positive modulation mechanism. patsnap.com For instance, LY3154207 has been reported to have an EC50 of 3 nM in a human D1 cAMP assay, demonstrating its potency in stimulating this pathway. medkoo.commedchemexpress.comnih.gov This increased cAMP production is a central component of the D1 receptor's cellular response and mediates many of its physiological effects. nih.govpatsnap.comnih.govmedchemexpress.compatsnap.comacs.org
Implications for Diverse Second Messenger Systems in D1R Signaling
Beyond the canonical cAMP pathway, D1 receptor activation can influence diverse downstream signaling cascades. patsnap.comnih.gov While the primary coupling is to Gαs/olf and the subsequent activation of adenylyl cyclase and production of cAMP, the D1R can also modulate other second messenger systems depending on the cell type and specific cellular context. patsnap.comnih.gov The increased cAMP levels can activate protein kinase A (PKA), which in turn phosphorylates various intracellular targets, including ion channels, enzymes, and transcription factors, thereby regulating neuronal excitability, synaptic plasticity, and gene expression. nih.govmedchemexpress.compatsnap.com Although the direct implications of LY3154207's action on the full spectrum of D1R-mediated second messenger systems are still under investigation, its role in potentiating the initial dopamine-D1R interaction suggests it can influence the entirety of the downstream signaling network activated by endogenous dopamine. patsnap.comnih.gov
Pharmacological Differentiation from Orthosteric Agonists
LY3154207 demonstrates a distinct pharmacological profile compared to traditional orthosteric D1 receptor agonists. medkoo.combiorbyt.comnih.govacs.orgnih.gov This differentiation is attributed to its allosteric mechanism of action, which modulates the receptor's response to endogenous dopamine rather than directly activating it. nih.govontosight.ainih.gov
Absence of Bell-Shaped Dose-Response Relationships in Preclinical Models
Orthosteric D1 agonists often exhibit a bell-shaped dose-response relationship in preclinical models, where efficacy increases with dose up to a certain point and then decreases at higher concentrations due to receptor overstimulation and desensitization. nih.govnih.govresearchgate.net In contrast, LY3154207 has consistently shown a pharmacological profile without a bell-shaped dose-response relationship in preclinical studies. medkoo.combiorbyt.comacs.orgnih.gov This suggests that its PAM activity, which is dependent on the presence of endogenous dopamine, may prevent the overstimulation observed with direct agonists. nih.govnih.gov
Prevention of Receptor Tachyphylaxis and Desensitization in Preclinical Models
Repeated administration of orthosteric D1 agonists is known to lead to tachyphylaxis (rapidly diminishing response) and receptor desensitization, which can limit their long-term therapeutic efficacy. nih.govnih.govacs.orgnih.govresearchgate.netcuny.edu This phenomenon is often associated with receptor phosphorylation and internalization. nih.gov A key advantage of LY3154207 highlighted in preclinical models is its ability to prevent or minimize receptor tachyphylaxis and desensitization. medkoo.combiorbyt.comnih.govnih.govmedchemexpress.comacs.orgnih.govnih.govresearchgate.netnih.gov By enhancing the response to endogenous dopamine rather than directly activating the receptor, LY3154207 is hypothesized to maintain a more physiological signaling pattern, reducing the likelihood of the adaptive changes that lead to desensitization observed with full orthosteric agonists. nih.govnih.gov This sustained efficacy in preclinical models suggests a potential for more consistent therapeutic effects over time. patsnap.com
Preclinical Pharmacological Characterization and Biological Activities of Ly3154207
In Vitro Pharmacological Characterization
In vitro studies have been crucial in defining the pharmacological profile of LY3154207, particularly its potency, efficacy, and selectivity at the dopamine (B1211576) D1 receptor. These studies often utilize cell lines expressing human D1 receptors and measure downstream signaling events, such as the accumulation of cyclic AMP (cAMP). patsnap.comacs.orgnih.gov
Potency and Efficacy in Cellular Assays (e.g., cAMP accumulation assays)
LY3154207 has demonstrated potent effects in enhancing D1 receptor-mediated signaling. Preclinical studies in cell lines expressing human D1 receptors have shown that LY3154207 exhibits low nanomolar potency in enhancing cAMP accumulation. invivochem.compatsnap.com Specifically, the EC50 of LY3154207 in HEK293 cells transiently expressing human D1 receptors was reported as 2.3 nM. invivochem.commedchemexpress.com The compound functions as a PAM with minimal allosteric agonist activity. invivochem.commedchemexpress.comresearchgate.net
The potency of LY3154207 has also been evaluated across D1 receptors from different species in HEK293 cells. The EC50 values were found to be similar for human, dog, and rhesus monkey D1 receptors, while the potency was significantly lower for the mouse D1 receptor. invivochem.commedchemexpress.com
Here is a summary of LY3154207 potency in HEK293 cells expressing D1 receptors from different species:
| Species (D1 Receptor) | EC50 (nM) |
| Human | 2.3 invivochem.commedchemexpress.com |
| Dog | 2.0 invivochem.commedchemexpress.com |
| Rhesus Monkey | 2.5 invivochem.commedchemexpress.com |
| Mouse | 62.1 invivochem.commedchemexpress.com |
Receptor Selectivity Profiling (e.g., D1R vs. D5R, other dopamine receptors, off-targets)
A key aspect of LY3154207's profile is its subtype selectivity for the human D1 receptor. It has been reported to possess high selectivity, exhibiting over 1000-fold selectivity for the human D1 receptor compared to other targets. researchgate.net
Structural and experimental studies have provided insights into the basis of its selectivity, particularly over the closely related D5 receptor (D5R). nih.govbiorxiv.orgnih.govbiorxiv.org While D1R and D5R share high homology and similar ligand-binding pockets for orthosteric agonists like dopamine and rotigotine, there are key differences in the allosteric binding site targeted by LY3154207. nih.govbiorxiv.orgnih.govbiorxiv.org A notable difference lies in residue 4.41, which is Alanine (A4.41) in D1R but Methionine (M4.41) in D5R. nih.govnih.govbiorxiv.org This difference in residue size at position 4.41 in D5R is expected to cause steric hindrance, preventing LY3154207 from binding effectively. nih.govnih.govbiorxiv.org Additionally, the conformation of residue W3.52 in D5R is less favorable for LY3154207 binding compared to one of the conformations observed in D1R. biorxiv.org
Previous experimental results with a related D1 PAM, DETQ, showed approximately 1000-fold lower potency at the D5R, supporting the high D1R-selectivity of these tetrahydroisoquinoline PAMs. nih.gov Mutagenesis studies on D1R have identified residues critical for LY3154207's PAM effect, including W123A, R130A, and A139L mutations, which eliminated its activity. nih.govresearchgate.net
Comparative Studies with Reference Orthosteric Agonists and Other D1 PAMs
Comparative studies highlight the distinct pharmacological profile of LY3154207 as a D1 PAM compared to traditional orthosteric D1 agonists. nih.govresearchgate.netprobes-drugs.orgpatsnap.comresearchgate.netacs.org Unlike orthosteric agonists, which can lead to receptor desensitization and tachyphylaxis (rapid loss of efficacy) due to constant receptor activation, LY3154207 enhances the effect of endogenous dopamine only when dopamine is present. nih.govresearchgate.netprobes-drugs.orgpatsnap.comresearchgate.netnih.govacs.org This conditional modulation is hypothesized to result in a more physiological response and a lower risk of desensitization and tachyphylaxis observed with some orthosteric agonists. nih.govresearchgate.netprobes-drugs.orgpatsnap.comresearchgate.netnih.govresearchgate.netacs.org
Preclinical models have shown that LY3154207 exhibits a distinct pharmacological profile without a bell-shaped dose-response relationship or tachyphylaxis, which are often observed with orthosteric agonists like SKF81297 or SKF-82958 in behavioral tests. nih.govresearchgate.netprobes-drugs.orgresearchgate.netacs.orgwesttexasjom.org
Comparative studies with other D1 PAMs, such as DETQ and DPTQ, which are structurally related tetrahydroisoquinolines, have also been conducted. patsnap.comresearchgate.netacs.org LY3154207 demonstrated a significant increase in potency compared to DPTQ, suggesting that modifications to the linker chain can impact activity. acs.org
In Vivo Assessment in Advanced Preclinical Animal Models
In vivo studies using advanced preclinical animal models have been essential to evaluate the biological activities of LY3154207 and to understand its effects in a complex biological system. patsnap.comnih.govacs.orgnih.govnih.govbiorxiv.orgresearchgate.netnih.govresearchgate.netgrinbandlab.org
Use of Genetically Modified Animal Models (e.g., Humanized D1 Receptor Mice)
Given the species-specific potency of LY3154207, particularly its lower potency at the mouse D1 receptor compared to the human D1 receptor, genetically modified animal models expressing the human D1 receptor have been crucial for in vivo assessment. patsnap.comacs.orgnih.govbiorxiv.orgresearchgate.netnih.govresearchgate.net Humanized D1 receptor (hD1) mice, where the mouse D1 receptor is replaced with the human D1 receptor, have been utilized to study the in vivo effects of LY3154207. patsnap.comacs.orgresearchgate.net These mice have a similar distribution of D1 receptors but about 50% lower density than wild-type mice. acs.org Despite this, they behave similarly to wild-type mice in many behavioral and neurochemical assays, making them suitable for evaluating human D1 PAMs like LY3154207. acs.org
Studies in hD1 mice have shown that LY3154207 can increase locomotor activity in a dose-dependent manner and maintain these effects without the typical emergence of tolerance observed with some direct-acting agonists. patsnap.comacs.org
Evaluation in Specific Behavioral Paradigms
LY3154207 has been evaluated in specific behavioral paradigms to assess its potential therapeutic effects. patsnap.comnih.govacs.orgnih.govnih.govresearchgate.net These paradigms are designed to probe behaviors relevant to conditions where D1 receptor modulation may be beneficial, such as cognitive impairment and motor dysfunction. patsnap.comnih.govwesttexasjom.orgnih.govwgtn.ac.nzresearchgate.net
In hD1 mice, LY3154207 has demonstrated the ability to enhance wakefulness, measured as increased latency to fall asleep, in a dose-dependent fashion. researchgate.net This effect was observed during the light and predominantly inactive phase for mice and was also seen in mice following prior sleep deprivation. researchgate.net These findings suggest a potential wake-promoting effect of LY3154207. researchgate.net
Neurochemical studies in hD1 mice have shown that administration of D1 PAMs, including LY3154207, leads to increased release of acetylcholine (B1216132) and histamine (B1213489) in cortical areas. patsnap.comnih.gov These neurotransmitters are known to play a role in cortical activation and wakefulness, potentially contributing to the observed behavioral effects. patsnap.comnih.gov
In vivo testing has also revealed a favorable behavioral profile similar to that of DETQ, including the reversal of hypomotility after partial dopamine depletion. nih.gov This suggests potential utility in conditions involving dopaminergic deficits. patsnap.comnih.govwesttexasjom.orgnih.gov
The distinct pharmacological profile of LY3154207, lacking the bell-shaped dose-response and tachyphylaxis seen with orthosteric agonists in behavioral tests, further supports its potential as a therapeutic agent with an improved profile. nih.govresearchgate.netprobes-drugs.orgresearchgate.netacs.orgwesttexasjom.org
Sustained Locomotor Activity Assessment
In preclinical models, LY3154207 has been evaluated for its effects on locomotor activity. Studies in hD1 mice have shown that LY3154207 increases locomotor activity in a dose-dependent manner. patsnap.comacs.org A notable finding is that, in contrast to typical D1 orthosteric agonists, LY3154207 did not exhibit a bell-shaped dose-response relationship over a wide dose range and did not induce tachyphylaxis (rapid decrease in response after repeated doses) in preclinical models. medkoo.comnih.govguidetopharmacology.orgacs.org This sustained increase in locomotor activity without a decline in receptor responsiveness after repeated dosing suggests a potentially favorable profile for chronic treatment. patsnap.com
Cognitive Function Models (e.g., spatial working memory)
The impact of LY3154207 on cognitive function has been explored in preclinical models. D1 receptors are known to play a crucial role in cognitive processes, including working memory, attention, and executive function. nih.govfrontiersin.orgnih.govtandfonline.com Preclinical evidence indicates that D1 PAMs, including LY3154207, can improve cognitive parameters such as spatial working memory and cognitive flexibility. patsnap.com Studies suggest that LY3154207 may improve cognitive function by promoting dopaminergic neurotransmission in frontal regions and activating cortical neuronal cells. mdpi.com In a Phase 2 trial involving patients with Lewy body dementia, mevidalen (LY3154207) treatment at a 30 mg dose improved spatial working memory as measured by a digital test. nih.gov
Wakefulness Promotion in Sleep-Deprived Animal Models
LY3154207 has demonstrated wakefulness-promoting effects in preclinical models. In hD1 mice, this compound enhanced wakefulness, measured as increased latency to fall asleep, in a dose-dependent fashion during the animals' inactive phase. researchgate.netnih.gov Furthermore, this compound promoted wakefulness in mice following prior sleep deprivation, significantly delaying sleep onset compared to vehicle-treated animals. researchgate.netnih.gov These findings in animal models are supported by observations in sleep-deprived healthy human volunteers, where LY3154207 also demonstrated a dose-dependent increase in latency to sleep onset. researchgate.netnih.govneurology.org
Here is a table summarizing the effect of this compound on sleep onset latency in sleep-deprived hD1 mice:
| Dose (mg/kg PO) | Fold Delay in Sleep Onset vs. Vehicle nih.gov |
| 20 | 5.5 |
| 60 | 15.2 |
Studies in Animal Models of Dopamine-Related Disorders
Preclinical studies have investigated the potential utility of LY3154207 in animal models relevant to dopamine-related disorders, such as Parkinson's disease. patsnap.comfrontiersin.orgnih.govmdpi.com Dopaminergic dysfunction in the nigrostriatal pathway is a hallmark of Parkinson's disease, leading to motor deficits. nih.govwesttexasjom.org D1 receptor activation has been shown to improve motor function in preclinical models. nih.gov LY3154207, by enhancing the response to endogenous dopamine, is hypothesized to improve both cognitive and motor symptoms in conditions associated with reduced dopamine levels. clinicaltrials.govnih.gov Studies in a mouse model of early-stage Parkinson's disease with partial dopamine depletion showed that LY3154207 could reverse hypo-activity, suggesting potential for treating motor symptoms. nih.govnih.gov
Neurochemical Profiling in Preclinical Animal Models
Neurochemical studies in preclinical animal models, particularly hD1 mice, have been conducted to understand the mechanisms underlying the behavioral effects of LY3154207. wikipedia.orgnih.govpatsnap.comacs.orgkarger.com
Modulation of Cortical Acetylcholine Release
Preclinical neurochemical profiling has shown that LY3154207 modulates the release of acetylcholine in cortical areas. wikipedia.orgnih.govacs.orgkarger.com D1 receptor activation is known to enhance acetylcholine neurotransmitter release. clinicaltrials.govkarger.com Studies using in vivo microdialysis in hD1 mice have demonstrated an enhanced release of cortical acetylcholine upon administration of D1 PAMs, including LY3154207. nih.govpatsnap.comacs.org This increased acetylcholine release in cortical areas is thought to correlate with enhanced cognitive and wakefulness parameters observed with D1 PAMs. nih.govpatsnap.com
Modulation of Cortical Histamine Release
In addition to acetylcholine, preclinical neurochemical studies have indicated that LY3154207 also modulates the release of histamine in cortical regions. wikipedia.orgnih.govpatsnap.com Similar to acetylcholine, enhanced release of histamine in cortical areas has been observed upon administration of D1 PAMs in in vivo microdialysis studies in hD1 mice. nih.govpatsnap.comresearchgate.net These neurotransmitters, acetylcholine and histamine, are known to play significant roles in cortical activation and the maintenance of wakefulness, suggesting that their modulated release contributes to the central pharmacological effects of LY3154207, including its wake-promoting properties. nih.govresearchgate.net
Investigation of Central Nervous System Penetration in Animal Models
Preclinical studies have investigated the capacity of LY3154207 to cross the blood-brain barrier and achieve pharmacologically relevant concentrations within the central nervous system (CNS). LY3154207 is described as a centrally acting compound nih.govresearchgate.net. Nonclinical studies have demonstrated that this compound is orally bioavailable and effectively crosses the blood-brain barrier nih.gov. Animal studies have reported adequate CNS levels of LY3154207 patsnap.com. Furthermore, central penetration of this compound was confirmed by measurement in cerebrospinal fluid in clinical studies, supporting its ability to reach the brain nih.govresearchgate.net.
Sustained Receptor Responsiveness and Avoidance of Tolerance in Preclinical Contexts
A key aspect of the preclinical characterization of LY3154207 has been the investigation of its impact on receptor responsiveness and the potential for tolerance development, also known as tachyphylaxis. Unlike traditional orthosteric D1 agonists, LY3154207 has demonstrated a distinct pharmacological profile in preclinical models, notably without exhibiting tachyphylaxis researchgate.netresearchgate.netmedkoo.comnih.govresearchgate.netacs.org. This suggests that the compound may offer more sustained therapeutic effects compared to catechol agonists, which can cause significant attenuation of subsequent signaling, indicating receptor desensitization patsnap.com.
Preclinical studies utilizing humanized D1 receptor mice have provided evidence of sustained pharmacodynamic responses. In these models, LY3154207 produced a sustained increase in locomotor activity without a decline in receptor responsiveness even after repeated dosing patsnap.com. These animal studies showed increased locomotion and improvement in cognitive and motor functions upon treatment with D1 PAMs like LY3154207, without the typical rapid tolerance development that has affected earlier direct-acting agonists patsnap.com.
In vitro studies have also supported the sustained activity profile of LY3154207. Studies in rat striatal neuron assays measuring cAMP responses revealed that while catechol agonists led to desensitization, non-catechol agonists maintained sustained pharmacodynamic responses patsnap.com. LY3154207 has shown potent positive allosteric modulation in both in vitro and in vivo models patsnap.com. For instance, preclinical studies in cell lines expressing human D1 receptors have shown that LY3154207 exhibits low nanomolar potency in enhancing cAMP accumulation, indicating a highly efficient positive modulation mechanism patsnap.com.
Advanced Methodologies and Analytical Approaches in Ly3154207 Research
Molecular Modeling and Dynamics Simulations for Ligand-Receptor Interactions
Molecular modeling and dynamics simulations have been instrumental in understanding how LY3154207 interacts with the dopamine (B1211576) D1 receptor at a molecular level. Based on cryo-electron microscopy (cryo-EM) structures of the D1R, molecular dynamics simulations have been conducted to investigate the binding and allosteric mechanisms of LY3154207. nih.govmdpi.com These simulations have shown that LY3154207 favors a horizontal orientation above intracellular loop 2 (IL2) and contributes to stabilizing the helical conformation of IL2. nih.govmdpi.com The binding of LY3154207 has been observed to induce subtle but significant changes in key structural motifs and nearby residues within the receptor. nih.govmdpi.com Specifically, a cluster of residues around the Na+-binding site becomes more compact, while interactions involving the PIF motif and its neighboring residues are loosened. nih.govmdpi.com These structural rearrangements are consistent with their role in opening the intracellular crevice necessary for receptor activation. nih.govmdpi.com Furthermore, network analysis based on these simulations has helped identify a potential allosteric pathway that is likely responsible for LY3154207's positive allosteric effect in enhancing Gs protein coupling. nih.govmdpi.com
Cryo-Electron Microscopy for High-Resolution Receptor-Ligand Complex Structure Determination
Cryo-electron microscopy (cryo-EM) has provided crucial high-resolution structural insights into the D1 receptor and its complexes with ligands, including LY3154207. nih.govmdpi.compdbj.orgnih.govresearchgate.net Cryo-EM structures have revealed that LY3154207 binds near intracellular loop 2 (IL2) at the receptor-membrane interface. mdpi.comresearchgate.netnih.gov This binding involves interactions with residues located in IL2, transmembrane segment 3 (TM3), and TM4. mdpi.comresearchgate.netnih.gov The cryo-EM structures have demonstrated that LY3154207 stabilizes the second intracellular loop of D1R in an alpha helical conformation, which is important for efficient engagement with the G protein. pdbj.orgnih.gov While cryo-EM provides static snapshots, these structures are fundamental for understanding the binding pose and the structural changes induced by LY3154207, complementing the dynamic information obtained from molecular simulations. nih.gov One specific cryo-EM structure deposited in the Protein Data Bank (PDB) is entry 7x2f, which represents the structure of the dopamine and LY3154207-bound D1 dopamine receptor and mini-Gs complex, determined at 3 Å resolution. pdbj.org
Receptor Chimera and Site-Directed Mutagenesis Studies for Allosteric Site Delineation
In vitro studies utilizing receptor chimeras and site-directed mutagenesis have been employed to identify and delineate the allosteric binding site of LY3154207 on the dopamine D1 receptor. nih.govresearchgate.net These techniques involve creating hybrid receptors or introducing specific amino acid substitutions to probe the importance of particular residues or regions for ligand binding and receptor function. Studies using these methodologies have identified a novel intracellular allosteric binding site on the dopamine D1 receptor where tetrahydroisoquinoline-based D1 PAMs, including LY3154207, bind. nih.govresearchgate.net Binding at this site results in an enhanced affinity of dopamine to the orthosteric site on the human D1 receptor. nih.gov Specifically, site-directed mutagenesis studies have revealed that a key residue difference between human (Arginine 130) and rodent (Glutamine 130) D1 receptors in the second intracellular loop (ICL2) is crucial for the potency of THIQ-based D1 PAMs. researchgate.net The R130Q mutation in the human D1 receptor converts its affinity to be more like that of the rat receptor, and the inverse Q129R mutation in the rat D1 receptor restores human-like affinity. researchgate.net This highlights the importance of Arg130 in the allosteric binding site. researchgate.net
Electrophysiological and Advanced Imaging Techniques in Preclinical Models
Electrophysiological and advanced imaging techniques play a role in evaluating the effects of LY3154207 in preclinical models. Although specific detailed findings for LY3154207 using only these techniques were not extensively detailed in the provided search results, the general application of these methods in preclinical D1R research is evident. Advanced imaging and electrophysiological techniques, often combined with genetically modified animal models, are valuable for delineating differences in receptor signaling in a cell type-specific and region-specific manner. patsnap.com This is particularly relevant given the heterogeneous expression of D1 receptors in different brain circuits. patsnap.com Preclinical imaging centers utilize multimodality imaging of small animals like mice and rats to evaluate disease and the effects of potential therapies within a complete biological system. mit.eduradboudumc.nl These techniques can provide insights into neurochemical changes and functional outcomes relevant to dopamine-related disorders. patsnap.comresearchgate.net
Bioanalytical Methodologies for Compound Quantification in Preclinical Biological Matrices
Bioanalytical methodologies are essential for quantifying the concentration of LY3154207 in preclinical biological matrices, such as plasma, urine, and potentially cerebrospinal fluid (CSF). These measurements are critical for pharmacokinetic (PK) analysis, which informs understanding of drug absorption, distribution, metabolism, and excretion. While specific detailed bioanalytical methods for LY3154207 in preclinical matrices were not fully elaborated in the provided snippets, the importance of such methods is highlighted by the need to correlate drug levels with receptor occupancy and clinical endpoints in translational studies. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) or mass spectrometry (MS) are common techniques used for quantifying compounds, including neurotransmitters and their metabolites, in biological matrices. researchgate.netnih.gov These methods require rigorous validation to ensure accuracy and reliability. nih.gov Pre-analytical enrichment procedures may be necessary for measuring compounds in low nanomolar concentrations. researchgate.net
Broader Implications and Future Research Directions
Contribution to the Fundamental Understanding of Dopamine (B1211576) D1 Receptor Biology
Studies on LY3154207 have significantly deepened the understanding of dopamine D1 receptor biology, particularly concerning allosteric modulation. As a D1 PAM, LY3154207 enhances the activity of the endogenous ligand, dopamine, by binding to a distinct allosteric site on the receptor guidetopharmacology.orgciteab.comfishersci.ca. This mechanism contrasts with that of orthosteric agonists, which directly activate the receptor at the dopamine binding site.
Structural investigations, including cryo-electron microscopy (cryo-EM) and molecular dynamics simulations, have been instrumental in elucidating the interaction of LY3154207 with the D1 receptor. These studies have identified the allosteric binding site of LY3154207, located near intracellular loop 2 (ICL2) researchgate.netuni.lu. The binding of LY3154207 has been shown to stabilize specific conformations of the D1 receptor, which in turn enhances the receptor's affinity for dopamine and promotes coupling to downstream signaling pathways, such as Gs protein coupling and subsequent cyclic AMP (cAMP) accumulation researchgate.net. This detailed mechanistic understanding of how an allosteric modulator positively influences D1 receptor function provides valuable insights into the dynamic nature of GPCRs and the potential for fine-tuning their activity through allosteric sites researchgate.net.
Strategies for Rational Design of Next-Generation D1 Receptor Allosteric Modulators
The insights gained from studying LY3154207's molecular interactions with the D1 receptor are directly informing strategies for the rational design of next-generation D1 receptor allosteric modulators. Understanding the specific residues and structural motifs involved in LY3154207 binding and the subsequent conformational changes that lead to enhanced dopamine affinity and Gs coupling provides a structural template for drug design researchgate.net.
The identification of the allosteric binding site and the mechanism by which LY3154207 stabilizes the active receptor state allows for targeted design efforts aimed at developing novel compounds with improved potency, selectivity, and pharmacokinetic properties researchgate.net. Structure-based drug design, leveraging high-resolution cryo-EM data of the D1R-Gs complex bound to LY3154207, is a key approach in this regard citeab.com. This rational design process aims to create D1 PAMs that can offer a more physiological modulation of dopamine signaling, potentially avoiding the limitations associated with orthosteric agonists, such as the risk of overstimulation, desensitization, and tachyphylaxis citeab.comuni.lu.
Exploration of Combination Modulatory Approaches in Preclinical Biological Systems
The exploration of LY3154207 and other D1 receptor modulators in preclinical biological systems extends to investigating combination modulatory approaches. This involves examining the effects of co-administering D1 receptor modulators with other pharmacological agents to achieve synergistic therapeutic benefits or mitigate potential side effects guidetopharmacology.org.
Preclinical studies are exploring combinations of D1R modulators with other dopaminergic agents, such as D2 receptor antagonists, or with non-dopaminergic compounds that target other neurotransmitter systems, such as glutamatergic signaling guidetopharmacology.org. These combinatorial strategies are being investigated in preclinical models to address the complexity of neuropsychiatric and neurodegenerative disorders, where multiple neurotransmitter systems are often implicated guidetopharmacology.org. The goal is to develop more comprehensive treatment regimens that can target different aspects of the disease pathology and potentially lead to improved efficacy and patient outcomes guidetopharmacology.org.
Identification and Validation of Translational Biomarkers in Preclinical Research (e.g., sleep-wakefulness parameters)
Preclinical research with LY3154207 and other D1 PAMs is contributing to the identification and validation of translational biomarkers. These biomarkers can help bridge the gap between preclinical findings and clinical outcomes. Evaluations in advanced preclinical models have demonstrated that D1 PAMs can improve endpoints such as wakefulness, spatial working memory, and cognitive flexibility, which are considered relevant translational markers for neuropsychiatric conditions guidetopharmacology.org.
Neurochemical studies in preclinical models have shown that administration of D1 PAMs can lead to increased release of neurotransmitters like acetylcholine (B1216132) and histamine (B1213489) in cortical areas, and this increase has been correlated with improvements in cognitive and wakefulness parameters guidetopharmacology.org. These neurochemical changes represent potential biomarkers of D1 receptor engagement and functional modulation. Furthermore, the use of technologies like actigraphy watches and iPad-based applications in clinical studies involving LY3154207 to measure parameters like motor activity and sleep patterns highlights the potential for validating such digital measures as translational biomarkers in preclinical research as well citeab.com. These objective measures can provide valuable data on the behavioral effects of D1 receptor modulation.
Development of Advanced Preclinical Models for Comprehensive Receptor Modulator Evaluation
The evaluation of LY3154207 and other D1 receptor modulators necessitates the use of advanced preclinical models that can recapitulate aspects of human disease and provide a comprehensive assessment of compound efficacy and mechanism of action. Studies with LY3154207 have utilized models such as humanized D1 receptor mice and rodent models of Parkinson's disease and cognitive impairment guidetopharmacology.orgciteab.com.
Humanized D1 receptor mice are particularly valuable as they express the human form of the receptor, allowing for a more accurate assessment of how compounds interact with the human target guidetopharmacology.orgciteab.com. These models enable the evaluation of various parameters, including locomotor activity, cognitive function (e.g., spatial working memory), and neurochemical changes guidetopharmacology.orgciteab.com. The development and refinement of such advanced preclinical models are crucial for comprehensively evaluating the therapeutic potential of D1 receptor modulators and predicting their effects in humans guidetopharmacology.org.
Investigating Long-Term Effects and Sustained Modulation in Preclinical Models
A key area of investigation in preclinical research with LY3154207 has been the assessment of its long-term effects and ability to provide sustained modulation of D1 receptor activity. Unlike some orthosteric D1 agonists that can lead to rapid desensitization and tachyphylaxis, preclinical studies with LY3154207 have shown promising results regarding sustained efficacy guidetopharmacology.orgciteab.comuni.lu.
Q & A
Q. What structural mechanisms underlie LY3154207’s role as a D1 receptor positive allosteric modulator (PAM)?
LY3154207 binds to a hydrophobic pocket formed by transmembrane helices (TM3, TM4, TM5) and intracellular loop 2 (ICL2) of the D1 receptor (D1R). Cryo-EM structures reveal that its dichlorophenyl group interacts with residues R130 and W123, while hydrophobic residues (M135, A139, I142) stabilize its position . Co-binding with cholesterol enhances conformational stability, increasing the receptor’s active state probability and agonist affinity .
Q. How do clinical trials for LY3154207 integrate digital biomarkers to assess treatment efficacy?
The PRESENCE trial (NCT# undisclosed) employed actigraphy watches and iPad-based apps to measure motor activity, sleep patterns, and cognitive tasks (e.g., finger tapping, spatial working memory). Data were aggregated per treatment period and analyzed using Mixed Model Repeated Measures (MMRM) to correlate digital endpoints (e.g., actigraphy-measured activity) with clinical outcomes at Weeks 8 and 12 . Compliance was monitored via an evaluable patient population (EPP) framework .
Q. What preclinical models validate LY3154207’s efficacy in dopamine-related disorders?
Studies used humanized D1 (hD1) mice and rhesus monkeys to evaluate locomotion, cognitive deficits, and neurochemical changes. LY3154207 reversed hypo-locomotion in dopamine-depleted hD1 mice and improved spatial working memory in primates. In vitro cAMP assays confirmed its potency (EC50 = 3 nM) and selectivity for D1R over other receptors .
Q. How does LY3154207 differ from orthosteric D1 agonists in pharmacological profiles?
Unlike orthosteric agonists (e.g., SKF81297), LY3154207 lacks a bell-shaped dose-response curve or tachyphylaxis in preclinical models. Its PAM activity enhances endogenous dopamine signaling without overstimulation, reducing tolerance risks .
Advanced Research Questions
Q. How can researchers resolve contradictions between LY3154207’s in vitro potency and variable clinical efficacy?
Methodological approaches include:
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Correlate cerebrospinal fluid (CSF) drug levels with receptor occupancy and clinical endpoints (e.g., motor function) .
- Biomarker stratification : Use actigraphy or EEG data to subgroup patients by baseline dopamine deficiency severity .
- Dose optimization : Analyze dose-response curves across species to identify therapeutic windows avoiding receptor desensitization .
Q. What computational strategies elucidate LY3154207’s allosteric modulation of D1R-Gs coupling?
Molecular dynamics (MD) simulations revealed that LY3154207 stabilizes ICL2’s α-helix, tightening the Na+-binding site and loosening interactions near the PIF motif. These changes enhance Gs protein coupling by opening intracellular crevices. Free energy calculations further identified key residues (e.g., S103, D187) mediating allosteric communication .
Q. How can structural insights guide the design of next-generation D1R PAMs?
- Mutagenesis mapping : Identify residues critical for LY3154207 binding (e.g., W123A, R130A mutations abolish PAM activity) .
- Lipid co-factor engineering : Optimize cholesterol-binding pockets to improve compound solubility and blood-brain barrier penetration .
- Bias agonism screening : Use cryo-EM to assess ligand-induced conformational states favoring G-protein vs. β-arrestin pathways .
Q. What experimental designs address heterogeneity in LY3154207’s clinical trial outcomes for Lewy body dementia (DLB)?
- Adaptive trial designs : Incorporate interim analyses to adjust endpoints (e.g., prioritizing sleep latency or cognitive scores based on early data) .
- Multi-omics integration : Pair proteomic profiling with digital biomarkers to stratify DLB subtypes (e.g., cortical vs. limbic dopamine depletion) .
- Cross-species validation : Compare primate neurochemical data (e.g., acetylcholine/histamine release) with human CSF biomarkers .
Q. How does LY3154207’s binding mode influence D1R subtype selectivity over D2R?
Comparative cryo-EM analysis shows that LY3154207’s dichlorophenyl group clashes with D2R’s TM3/ICL1 geometry. Computational docking further highlights steric hindrance from D2R-specific residues (e.g., V111, L119), explaining its >100-fold selectivity for D1R .
Q. What strategies mitigate confounding factors in actigraphy-based endpoints for LY3154207 trials?
- Signal normalization : Use baseline-adjusted z-scores to control for inter-patient variability in motor activity .
- Machine learning filters : Train algorithms to exclude non-physiological artifacts (e.g., watch removal events) from actigraphy data .
- Multi-modal validation : Cross-reference actigraphy with video motion capture or accelerometer data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
